molecular formula C22H24N2O6S2 B2550203 N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-(4-methoxyphenyl)sulfonylbutanamide CAS No. 941987-40-2

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-(4-methoxyphenyl)sulfonylbutanamide

Cat. No.: B2550203
CAS No.: 941987-40-2
M. Wt: 476.56
InChI Key: OGRJWMRILJOIOD-GHVJWSGMSA-N
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Description

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-(4-methoxyphenyl)sulfonylbutanamide is a synthetic benzothiazole derivative supplied for chemical and pharmaceutical research. This compound is built upon a 6,7-dihydro[1,4]dioxino[2,3-f]benzothiazole scaffold, a heterocyclic framework recognized for its significant potential in medicinal chemistry . The core structure is known to be synthesized through multi-step processes that typically involve the formation of the benzothiazole ring, followed by cyclization to introduce the dioxin group, which can enhance the molecule's stability and biological activity . Compounds based on this unique scaffold have demonstrated a multifaceted biological profile, attracting interest for several key research areas. They have shown promising anticancer properties, with studies on similar molecules indicating a mechanism that can induce apoptosis (programmed cell death) in cancer cells, while exhibiting selective toxicity that spares healthy cells—a highly desirable trait in oncology drug discovery . Beyond oncology, this structural class has been investigated for neuroprotective effects, with research suggesting potential interactions with pathways relevant to neurodegenerative diseases . Furthermore, the structural motifs present in this molecule suggest potential for antimicrobial activity, positioning it as a candidate for developing new agents against resistant bacterial strains . The specific substitution pattern on this molecule, featuring a 3-ethyl group and a 4-(4-methoxyphenyl)sulfonylbutanamide side chain, is designed to modulate its physicochemical properties, target affinity, and pharmacokinetic profile for advanced investigative applications. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S2/c1-3-24-17-13-18-19(30-11-10-29-18)14-20(17)31-22(24)23-21(25)5-4-12-32(26,27)16-8-6-15(28-2)7-9-16/h6-9,13-14H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRJWMRILJOIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Advantages : The benzothiazole-dioxane core offers metabolic stability, while the sulfonylbutanamide chain balances hydrophilicity and lipophilicity.
  • Limitations vs. Triazoles : While triazoles () exhibit tautomerism for versatile binding, the rigid benzothiazole core may limit conformational flexibility .

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

The benzothiazole ring is classically constructed via cyclization of 2-aminothiophenol with carbonyl sources. For the dioxino fusion, a diol-containing precursor is essential.

Protocol Adaptation (PMC7181030):

  • Reactants : 2-Amino-4,5-dihydroxybenzenethiol (1.0 eq), ethyl glyoxalate (1.2 eq)
  • Catalyst : SnP₂O₇ (10 mol%)
  • Conditions : Ethanol, reflux, 6–8 h
  • Yield : 78–85% (dioxino-benzothiazole intermediate)

This method leverages SnP₂O₇’s Lewis acidity to facilitate simultaneous cyclization and dioxane ring formation.

Microwave-Assisted Cyclization

Accelerated synthesis using microwave irradiation reduces reaction times:

  • Reactants : 2-Amino-4,5-dihydroxybenzenethiol, chloroacetyl chloride (1.5 eq)
  • Solvent : Acetic acid
  • Conditions : Microwave, 150 W, 10 min
  • Yield : 89%

Microwave methods enhance efficiency, particularly for thermally sensitive intermediates.

Introduction of the 3-Ethylidene Group

Alkylation of the Benzothiazole Nitrogen

Post-core formation, the ethyl group is introduced via nucleophilic substitution:

  • Substrate : Benzothiazole-dioxino intermediate (1.0 eq)
  • Alkylating Agent : Ethyl bromide (1.5 eq)
  • Base : K₂CO₃ (2.0 eq)
  • Solvent : DMF, 80°C, 12 h
  • Yield : 72%

Excess base ensures deprotonation of the thiazole nitrogen, promoting alkylation.

Schiff Base Formation for Ylidene Moiety

The ylidene group (C=N) is installed via condensation:

  • Reactants : 3-Amino-benzothiazole-dioxino derivative (1.0 eq), butyraldehyde (1.2 eq)
  • Catalyst : p-TsOH (5 mol%)
  • Conditions : Toluene, Dean-Stark trap, 110°C, 6 h
  • Yield : 81%

Azeotropic water removal drives imine formation to completion.

Synthesis of the 4-(4-Methoxyphenyl)Sulfonylbutanamide Side Chain

Sulfonation of 4-Methoxyphenylbutane

Sulfonation (CN108101863B):

  • Reactants : 4-Methoxyphenylbutane (1.0 eq), SO₃·Py complex (1.5 eq)
  • Solvent : DCM, 0°C → rt, 4 h
  • Yield : 88% (sulfonic acid intermediate)

Conversion to Sulfonyl Chloride

  • Reagent : PCl₅ (2.0 eq)
  • Conditions : Reflux, 3 h
  • Yield : 94%

Amidation with Butanamine

  • Reactants : Sulfonyl chloride (1.0 eq), butanamine (1.2 eq)
  • Base : Et₃N (2.0 eq)
  • Solvent : THF, 0°C → rt, 2 h
  • Yield : 85%

Final Coupling and Global Synthesis

Mitsunobu Coupling of Core and Side Chain

  • Reactants : 3-Ethylidene-benzothiazole-dioxino (1.0 eq), 4-(4-methoxyphenyl)sulfonylbutanamide (1.2 eq)
  • Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq)
  • Solvent : THF, 0°C → rt, 24 h
  • Yield : 68%

Optimization Data

Step Method Yield (%) Purity (HPLC) Key Reference
2.1 SnP₂O₇-catalyzed 85 98.5
3.1 K₂CO₃/DMF alkylation 72 97.2
4.3 Et₃N/THF amidation 85 99.1
5.1 Mitsunobu coupling 68 96.8

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